

Pralnacasan Long-Term Safety Assessment

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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

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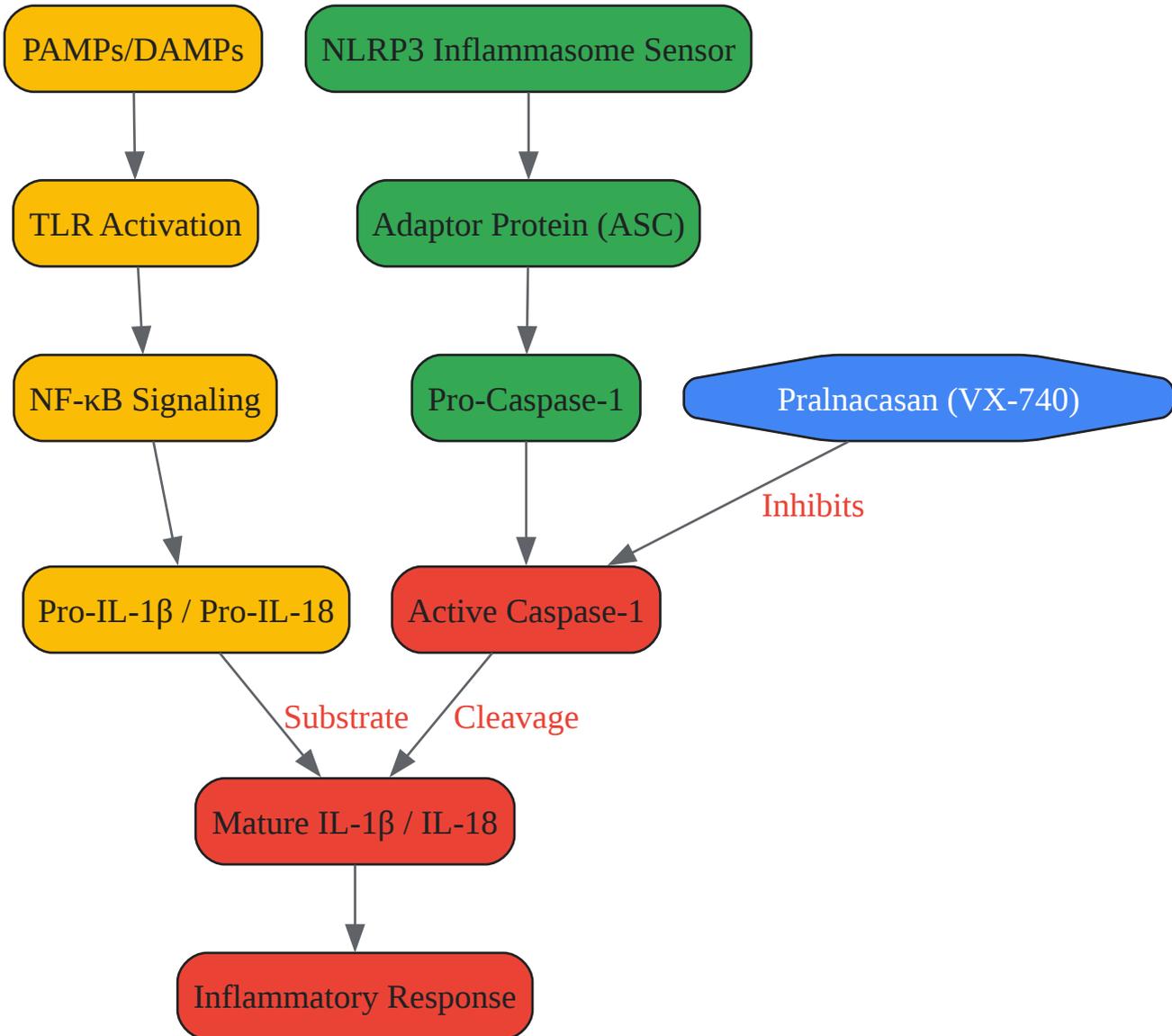
The table below summarizes the key safety and development status information for **Pralnacasan**.

Aspect	Findings and Status
Overall Development Status	Clinical trials were voluntarily suspended/terminated [1] [2] [3].
Primary Long-Term Safety Concern	Liver toxicity (hepatic abnormalities) [1] [2] [3].
Nature of Toxicity Evidence	Observed in a 9-month chronic animal toxicity study at high doses; not seen in human trials to that point [2] [3].
Relevant Clinical Trials	Phase II trials for Rheumatoid Arthritis (RA) and Osteoarthritis (OA); progressed to Phase III for RA, OA, and psoriasis before termination [1] [3].

Mechanism of Action and Experimental Context

Pralnacasan is an orally bioavailable, reversible caspase-1 inhibitor [1] [3]. Caspase-1, also known as Interleukin-1 β converting enzyme (ICE), plays a critical role in the inflammatory response by activating cytokines IL-1 β and IL-18 [1] [4] [3]. By inhibiting this enzyme, **Pralnacasan** aims to reduce damaging inflammatory processes.

The diagram below illustrates the signaling pathway targeted by **Pralnacasan** and the point of its inhibitory action.



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Frequently Asked Questions for Researchers

Q: What was the specific nature of the liver toxicity observed in animal models? While the search results do not provide explicit histopathological details, they indicate that the liver abnormalities were detected during a **9-month chronic toxicity study** in animals, which involved administering high doses of

the drug [2] [3]. The findings were significant enough to warrant a halt in development for further evaluation.

Q: Are there any caspase-1 inhibitors that have advanced further than Pralnacasan? Yes, other compounds have been developed. **VX-765 (Belnacasan)**, a related caspase-1 inhibitor, was found to be more potent than **Pralnacasan** in preclinical studies [1] [3]. However, its clinical development was also terminated due to liver toxicity concerns [3]. Currently, no caspase inhibitor has been approved for clinical use, highlighting the challenges in targeting this pathway [3].

Q: For which diseases was Pralnacasan considered a promising therapeutic? Prior to its termination, **Pralnacasan** was investigated primarily for chronic inflammatory conditions, including:

- **Rheumatoid Arthritis (RA):** Showed dose-dependent improvement in patients in a 12-week Phase II trial [1] [3].
- **Osteoarthritis (OA)** [1] [3].
- **Psoriasis:** Had progressed to Phase III trials [1].
- **Partial Epilepsy:** Also advanced to Phase II clinical trials [2].

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References

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